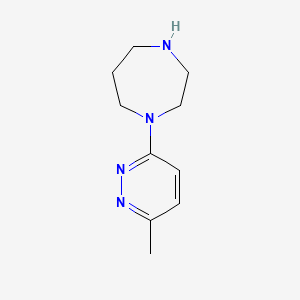

1-(6-Methylpyridazin-3-yl)-1,4-diazepane

Description

1-(6-Methylpyridazin-3-yl)-1,4-diazepane is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group at position 6 and linked to a 1,4-diazepane moiety.

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-(6-methylpyridazin-3-yl)-1,4-diazepane |

InChI |

InChI=1S/C10H16N4/c1-9-3-4-10(13-12-9)14-7-2-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |

InChI Key |

RCPGWBRVUXPUSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane typically involves the reaction of 6-methylpyridazine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diazepane, followed by nucleophilic substitution with 6-methylpyridazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

1-(6-Methylpyridazin-3-yl)-1,4-diazepane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Methylpyridazin-3-yl)-1,4-diazepane with structurally related 1,4-diazepane derivatives, focusing on synthesis, pharmacological properties, and substituent effects.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituent(s) | Synthesis Yield (%) | Key Pharmacological Findings | Reference ID |

|---|---|---|---|---|

| 1-(6-Methylpyridazin-3-yl)-1,4-diazepane | 6-Methylpyridazine | N/A | Limited direct data; inferred activity from analogs | [11] |

| 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) | Pyridin-3-yl | Reported previously | Binds to nAChR; serves as a scaffold for agonists | [3], [4] |

| 1-(5-Phenylpyridin-3-yl)-1,4-diazepane (NS3570) | 5-Phenylpyridin-3-yl | Reported previously | Enhanced steric bulk improves receptor selectivity | [3], [14] |

| 1-(4-Chlorophenyl)-1,4-diazepane | 4-Chlorophenyl | 69% (HCl salt) | Antiparkinsonian potential; D3 receptor affinity | [12] |

| 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane | 3-(Trifluoromethyl)phenyl | 53% | D3 receptor ligand; moderate binding affinity | [5] |

| 1-(2,4-Dichlorophenyl)-1,4-diazepane | 2,4-Dichlorophenyl | 38% | Lower yield but high lipophilicity | [2] |

| 1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (NS3573) | 5-Ethoxypyridin-3-yl | Reported previously | Co-crystallized with Ls-AChBP; stabilizes binding | [3], [4] |

| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | 3-Chlorophenyl-pyrazole | N/A | Selective 5-HT7R antagonist; reduces autism-related behaviors | [9] |

Structural and Electronic Effects

- Pyridazine vs. Pyridine/Pyrimidine Scaffolds: Pyridazine-based analogs (e.g., 1-(6-Methylpyridazin-3-yl)-1,4-diazepane) are less common in the literature compared to pyridine (e.g., NS3531) or pyrimidine derivatives (e.g., 1-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane ). Substituent Bulk: Bulky groups like phenyl (NS3570) or trifluoromethyl (e.g., 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane ) enhance receptor selectivity but may reduce synthetic yields (e.g., 38% for 1-(2,4-dichlorophenyl)-1,4-diazepane vs. 61% for 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane ).

Pharmacological Profiles

- Nicotinic Acetylcholine Receptors :

- Dopamine Receptors :

- Chlorophenyl-substituted analogs (e.g., 1-(4-chlorophenyl)-1,4-diazepane ) show affinity for D3 receptors, suggesting utility in antiparkinsonian drug design.

Biological Activity

1-(6-Methylpyridazin-3-yl)-1,4-diazepane is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring connected to a 6-methylpyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. The presence of both nitrogen-containing rings suggests potential interactions with various biological targets.

The biological activity of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane is thought to involve its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may modulate the activity of cellular proteins and nucleic acids, although the precise pathways remain under investigation.

Antimicrobial Properties

Research indicates that 1-(6-Methylpyridazin-3-yl)-1,4-diazepane exhibits antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for anticancer activity. Early findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of 1-(6-Methylpyridazin-3-yl)-1,4-diazepane against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cells. The results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.